molecular formula C19H17Br2N3O3 B11700480 2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11700480
M. Wt: 495.2 g/mol
InChI Key: QPBBDZIZTFBMNJ-UHFFFAOYSA-N
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Description

2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a methyl group, and an indole moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to obtain 2,6-dibromo-4-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2,6-dibromo-4-methylphenoxyacetic acid. The final step involves the condensation of this acid with N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazine under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dibromo-4-(trifluoromethoxy)aniline
  • 2,6-dibromo-4-methylphenoxyacetic acid
  • 2,4-dibromo-6-methylphenoxyacetohydrazide

Uniqueness

2-(2,6-dibromo-4-methylphenoxy)-N’-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide stands out due to its unique combination of bromine atoms, methyl group, and indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17Br2N3O3

Molecular Weight

495.2 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenoxy)-N-(2-hydroxy-1,5-dimethylindol-3-yl)iminoacetamide

InChI

InChI=1S/C19H17Br2N3O3/c1-10-4-5-15-12(6-10)17(19(26)24(15)3)23-22-16(25)9-27-18-13(20)7-11(2)8-14(18)21/h4-8,26H,9H2,1-3H3

InChI Key

QPBBDZIZTFBMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2N=NC(=O)COC3=C(C=C(C=C3Br)C)Br)O)C

Origin of Product

United States

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